molecular formula C22H16Cl2N2O B11541153 N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11541153
M. Wt: 395.3 g/mol
InChI Key: OPKZEVRHURSTGQ-UHFFFAOYSA-N
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Description

(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dimethylphenyl group linked through a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the preparation of the benzoxazole core, followed by the introduction of the dichlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling agents like palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and nitration reactions can introduce new substituents into the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C22H16Cl2N2O/c1-13-3-4-15(9-14(13)2)22-26-20-11-18(7-8-21(20)27-22)25-12-16-5-6-17(23)10-19(16)24/h3-12H,1-2H3

InChI Key

OPKZEVRHURSTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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